molecular formula C13H12N2O4S B11703825 Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- CAS No. 79-88-9

Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl-

Cat. No.: B11703825
CAS No.: 79-88-9
M. Wt: 292.31 g/mol
InChI Key: YBHDHKAUAAYLDS-UHFFFAOYSA-N
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Description

4-Nitro-N-phenyltoluene-2-sulphonamide is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol . It is a derivative of sulfonamide, characterized by the presence of a nitro group and a phenyl group attached to the toluene-2-sulphonamide structure. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

4-Nitro-N-phenyltoluene-2-sulphonamide can be synthesized through several methods. One common synthetic route involves the nitration of N-phenyltoluene-2-sulphonamide. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Nitro-N-phenyltoluene-2-sulphonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitro-N-phenyltoluene-2-sulphonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-phenyltoluene-2-sulphonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Nitro-N-phenyltoluene-2-sulphonamide can be compared with other sulfonamide derivatives, such as:

  • 4-Nitrobenzenesulfonamide
  • N-Phenylbenzenesulfonamide
  • 2-Methyl-5-nitrobenzenesulfonamide

These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring. The presence of the nitro group in 4-Nitro-N-phenyltoluene-2-sulphonamide imparts unique chemical and biological properties, making it distinct from other sulfonamide derivatives .

Properties

CAS No.

79-88-9

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

2-methyl-5-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H12N2O4S/c1-10-7-8-12(15(16)17)9-13(10)20(18,19)14-11-5-3-2-4-6-11/h2-9,14H,1H3

InChI Key

YBHDHKAUAAYLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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